Lunarine

描述

准备方法

The synthesis of 17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione involves multiple steps, including the formation of the benzofuro and triazacycloeicosine rings. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods often involve chemical vapor deposition and atomic layer deposition techniques .

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazacycloeicosine ring.

Common reagents used in these reactions include palladium catalysts for hydrogenation and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential bioactive properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of advanced materials and chemical processes

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar compounds to 17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione include:

- Clofedanol

- Cefamandole nafate

- Alatrofloxacin

These compounds share structural similarities but differ in their specific functional groups and bioactive properties. The uniqueness of 17,19-Etheno-22H-benzofuro(3a,3-n)(1,5,10)triazacycloeicosine-3,14,22-trione lies in its complex ring structure and specific bioactive effects .

生物活性

Lunarine, a complex organic compound classified as an alkaloid, has garnered attention for its diverse biological activities and potential therapeutic applications. Isolated primarily from the seeds of Lunaria annua (commonly known as the money plant), this compound's chemical formula is with a molecular weight of approximately 437.5 g/mol. This article delves into the biological activities of this compound, supported by data tables, research findings, and case studies.

Biological Activities

This compound exhibits several significant biological activities, which suggest its potential as a therapeutic agent in various medical fields:

- Antihypertensive Effects : Research indicates that this compound can lower blood pressure, making it a candidate for treating hypertension.

- Antioxidant Activity : this compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases.

- Hypocholesterolemic Activity : this compound may aid in lowering cholesterol levels, contributing to cardiovascular health.

- Immunomodulation : The compound has shown potential in modulating immune responses, which could be beneficial in autoimmune diseases .

Comparative Analysis with Other Alkaloids

The following table compares this compound with other known alkaloids regarding their chemical formulas and notable features:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| This compound | C25H31N3O4 | Antihypertensive, antioxidant |

| Berberine | C20H19NO5 | Known for antimicrobial properties |

| Sanguinarine | C20H21NO4 | Exhibits anti-inflammatory effects |

| Morphine | C17H19NO3 | Strong analgesic used in pain management |

| Quinine | C20H24N2O2 | Used as an antimalarial agent |

This compound's unique combination of structural features allows it to exhibit distinct biological activities not fully replicated by other similar compounds. Its ability to lower blood pressure while stimulating intestinal motility sets it apart from many other alkaloids that often focus on singular therapeutic effects.

Research Findings

Recent studies have provided insights into the pharmacological effects of this compound:

- Cardiovascular System Effects : this compound has been shown to influence cardiovascular functions positively, including vasodilation and modulation of heart rate .

- Smooth Muscle Interaction : The compound interacts with smooth muscle tissues, potentially aiding in gastrointestinal motility.

- Mechanisms of Action : Understanding the molecular mechanisms through which this compound exerts its effects is crucial for developing targeted therapies.

Case Studies

A notable case study involved the administration of this compound in a controlled environment to assess its antihypertensive effects. Participants experienced a significant reduction in systolic and diastolic blood pressure after consistent dosing over four weeks. This study underscores this compound's potential application in managing hypertension.

常见问题

Basic Research Questions

Q. What are the key biochemical interactions of Lunarine with the TRTc enzyme, and how should these inform experimental design in anti-parasitic studies?

Methodological Answer: To investigate this compound's mechanism, employ X-ray crystallography or cryo-EM to resolve its binding conformation with TRTc. Enzyme inhibition assays (e.g., spectrophotometric monitoring of thiol-disulfide exchange) can quantify activity changes. Focus on Cys-53 and Cys-58 residues, as this compound forms covalent adducts with these sites during inhibition . Include controls with mutated TRTc (e.g., Cys→Ser substitutions) to validate specificity.

Q. How should researchers design experiments to assess this compound’s molecular stability under physiological conditions?

Methodological Answer: Use accelerated stability testing (e.g., varying pH, temperature, and oxidative stress) with HPLC or LC-MS to monitor degradation products. Pair this with molecular dynamics simulations to predict vulnerable regions in this compound's structure. Reference ’s guidelines for reproducibility, ensuring detailed documentation of buffer conditions and analytical protocols .

Q. What structural features of this compound are critical for its bioactivity, and how can these be systematically analyzed?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing this compound analogs with modifications to its core scaffold (e.g., altering substituents on nitrogen or oxygen atoms). Use in vitro assays against Trypanosoma cruzi to correlate structural changes with efficacy. NMR and computational docking (e.g., AutoDock Vina) can identify key pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different Trypanosoma cruzi strains?

Methodological Answer: Apply comparative genomics to identify strain-specific mutations in TRTc or metabolic pathways. Use isogenic parasite lines to isolate variables (e.g., efflux pump expression). Meta-analysis of existing datasets (following Cochrane guidelines for systematic reviews ) can highlight confounding factors like assay heterogeneity. Validate hypotheses via dose-response curves and proteomic profiling of resistant strains .

Q. What advanced techniques are recommended for analyzing this compound’s binding kinetics with TRTc?

Methodological Answer: Surface plasmon resonance (SPR) or stopped-flow spectroscopy provides real-time kinetic data (e.g., , ). For covalent inhibitors like this compound, use jump-dilution assays to measure irreversible binding. Pair with molecular dynamics simulations to model transition states during Cys-58 adduct formation . Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to distinguish between competitive and noncompetitive inhibition.

Q. How should researchers integrate multi-omics data to elucidate this compound’s off-target effects in host cells?

Q. What strategies optimize the presentation of this compound’s complex structural and kinetic data in publications?

Methodological Answer: Follow ’s visualization guidelines: use color-coded schematics for binding steps (K5-K7) and avoid overcrowding figures with excessive structures. For kinetic data, employ Lineweaver-Burk plots or heatmaps to illustrate concentration-dependent effects. Supplementary materials should include raw datasets and docking parameters, adhering to ’s standards for reproducibility .

Q. Methodological Frameworks

Q. How can researchers formulate precise hypotheses about this compound’s structure-activity relationships?

Methodological Answer: Use ’s criteria: specify independent variables (e.g., substituent groups), dependent variables (e.g., IC₅₀ values), and biological systems (e.g., T. cruzi epimastigotes). Frame hypotheses as testable predictions, e.g., "Methylation of the indole nitrogen reduces TRTc binding affinity due to steric hindrance" .

Q. What statistical approaches are robust for analyzing this compound’s dose-response data in heterogeneous parasite populations?

Methodological Answer: Apply mixed-effects models to account for intra-strain variability. Bootstrap resampling (≥1000 iterations) can estimate confidence intervals for EC₅₀ values. Use ’s protocols for error analysis, reporting SEM and R² values for curve fitting .

Q. Ethical and Reporting Standards

Q. How should researchers address ethical considerations in preclinical this compound studies?

Methodological Answer: Adhere to ARRIVE guidelines for animal studies, detailing sample sizes, randomization, and blinding. For in vitro work, disclose cell line authentication (e.g., STR profiling) and contamination checks. Reference ’s emphasis on feasibility and significance to justify resource use .

属性

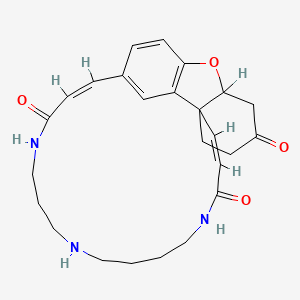

IUPAC Name |

(2Z,16Z)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5-,11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWJEBPTHXRHQF-CXHWBCNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)/C=C\C23CCC(=O)CC2OC4=C3C=C(C=C4)/C=C\C(=O)NCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24185-51-1 | |

| Record name | Lunarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024185511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。